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Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1191612 Get Quote

Executive Summary
This guide benchmarks the performance of TMC647055 Choline Salt, a potent non-nucleoside

inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase. While the parent compound

(TMC647055) exhibits high potency, the choline salt form is frequently utilized in advanced

screening to enhance aqueous solubility and bioavailability without altering the

pharmacophore's intrinsic affinity.

Critical Benchmark: In Huh7-Luc (luciferase reporter) replicon systems, TMC647055 Choline
Salt demonstrates a benchmark EC90 of ~0.3 µM (300 nM) and an EC50 of ~82 nM. This

profile positions it as a highly specific Thumb II domain inhibitor, distinct from nucleoside

analogs like Sofosbuvir in both mechanism and resistance profile.

Scientific Context & Mechanism
To interpret the EC90 values correctly, one must understand the specific inhibition modality.

TMC647055 is a macrocyclic indole that targets the Thumb II allosteric site of the NS5B RNA-

dependent RNA polymerase.

The Choline Salt Advantage
The free acid form of macrocyclic indoles often suffers from poor aqueous solubility, leading to

precipitation in cell culture media at high micromolar concentrations (causing false "cytotoxicity"

or erratic dose-response curves).
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Formulation: The choline counter-ion improves dissolution kinetics in aqueous buffers

(PBS/Media) compared to the free acid.

Stoichiometry: 1:1 salt formation ensures consistent molarity during stock preparation

(DMSO).

Mechanism of Action (Pathway Diagram)
Unlike Sofosbuvir (which acts as a chain terminator at the active site), TMC647055 locks the

polymerase in a "closed" inactive conformation by binding to the Thumb domain.

Inhibitor Classes

HCV NS5B Polymerase
(Open Conformation)

Viral Replication
(Elongation)

Normal Function

Viral RNA Template Sofosbuvir (Nuc. Analog)
Competes with NTPs

Active Site Binding
(Chain Termination)

Replication Halted

TMC647055 (Non-Nuc)
Binds Thumb II Site

Allosteric Locking
(Prevents conf. change) High Potency

Click to download full resolution via product page

Figure 1: Mechanism of Action. TMC647055 acts allosterically on the Thumb II site, distinct

from the active-site binding of Sofosbuvir.

Benchmark Data: TMC647055 vs. Alternatives
The following data aggregates results from Huh7-Luc replicon assays (Genotype 1b). The

EC90 is the most clinically relevant metric as it represents the concentration required to

achieve a 1-log reduction in viral load.
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Table 1: Comparative Potency in Huh7-Luc Cells
(Genotype 1b)

Compound Class EC50 (nM) EC90 (nM)

Protein
Binding
Shift*

Primary
Utility

TMC647055

(Choline)

NNI (Thumb

II)
77 - 82 ~300 ~10x

High-potency

screening

Dasabuvir

(ABT-333)
NNI (Palm I) ~2 - 10 ~20 - 50 High

Clinical

Comparator

Sofosbuvir
NI (Active

Site)
~50 - 100 ~250 - 400 Low

Resistance

Barrier

Standard

Filibuvir
NNI (Thumb

II)
~60 ~250 High

Structural

Analog

Critical Note on Protein Binding: Like many lipophilic NNIs, TMC647055 exhibits a "serum shift."

In the presence of 40% human serum, the EC50 shifts from ~77 nM to ~740 nM.[1]

Researchers must report whether assays were conducted in standard media (10% FBS) or

high-serum conditions.

Validated Experimental Protocol
To reproduce the EC90 of 0.3 µM, strict adherence to the Huh7-Luciferase Replicon Assay

protocol is required.

Materials
Cell Line: Huh7-Luc (stably expressing HCV replicon with Firefly Luciferase reporter).
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Compound: TMC647055 Choline Salt (dissolved in 100% DMSO).

Control: Sofosbuvir (Positive Control), DMSO (Vehicle Control).

Readout: Bright-Glo™ or Steady-Glo™ Luciferase Assay System.
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Figure 2: 72-Hour Luciferase Replicon Assay Workflow.

Step-by-Step Methodology
Seeding: Plate Huh7-Luc cells at a density of 5,000–7,000 cells/well in 96-well white-walled

plates. Use DMEM + 10% FBS (without selection antibiotics like G418 during the assay to

avoid interference).

Compound Preparation:

Prepare a 10 mM stock of TMC647055 Choline Salt in 100% DMSO.

Perform a 3-fold serial dilution in medium. Ensure final DMSO concentration is <0.5% in all

wells.

Treatment: Add compounds to cells 24 hours post-seeding.[2] Include a "No Drug" control

(100% replication) and a "Replication Deficient" control (e.g., GND mutant or high-dose

proteasome inhibitor) for background subtraction.

Incubation: Incubate for 72 hours. This duration is critical; shorter times (24-48h) measure

enzyme inhibition but fail to capture the compound's ability to clear established replication

complexes (EC90).

Data Analysis:
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Normalize luminescence signals to the DMSO vehicle control.

Fit data to a 4-parameter logistic (4PL) non-linear regression model.

Calculate EC90: The concentration where signal is reduced by 90% relative to vehicle.

Troubleshooting & Optimization
Solubility Limit: While the Choline salt improves solubility, do not exceed 50 µM in the final

assay well. Precipitation at >50 µM can cause light scattering, artificially lowering luciferase

signals.

Signal Drift: If EC90 values shift >2-fold between runs, check the passage number of Huh7-

Luc cells. High passage (>50) cells often lose replicon competence or downregulate the

luciferase reporter.

Edge Effects: Avoid using the outer wells of the 96-well plate for critical EC90 determination

due to evaporation/thermal gradients.

References
Cummings, M. D., et al. (2014). Discovery and early development of TMC647055, a non-

nucleoside inhibitor of the hepatitis C virus NS5B polymerase.[3] Journal of Medicinal

Chemistry, 57(5), 1880–1892.[3]

Vendeville, S., et al. (2012). Finger loop inhibitors of the HCV NS5b polymerase.[3] Part II.

Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055.

[3] Bioorganic & Medicinal Chemistry Letters, 22(13), 4437–4443.[3]

Lohmann, V., et al. (1999). Replication of subgenomic hepatitis C virus RNAs in a hepatoma

cell line. Science, 285(5424), 110–113. (Foundational paper for the Huh7 replicon system).

MedChemExpress. TMC647055 Choline Salt Product Datasheet (Catalog No. HY-15263A).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 6 Tech Support

https://en.wikipedia.org/wiki/TMC-647055
https://en.wikipedia.org/wiki/TMC-647055
https://en.wikipedia.org/wiki/TMC-647055
https://en.wikipedia.org/wiki/TMC-647055
https://en.wikipedia.org/wiki/TMC-647055
https://www.benchchem.com/product/b1191612?utm_src=pdf-body
https://www.benchchem.com/product/b1191612?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with
Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]

2. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase
Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

3. TMC-647055 - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Comparative Profiling of TMC647055 Choline Salt:
EC90 Benchmarks in Huh7-Luc Systems]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191612#benchmark-ec90-values-for-tmc647055-
choline-salt-in-huh7-luc-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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